molecular formula C33H35N6O7P B612153 PRI-724 CAS No. 1422253-38-0

PRI-724

カタログ番号: B612153
CAS番号: 1422253-38-0
分子量: 658.6 g/mol
InChIキー: VHOZWHQPEJGPCC-AZXNYEMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PRI-724は、β-カテニンとCREB結合タンパク質(CBP)の相互作用を標的とする低分子阻害剤です。この化合物は、主に細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たすWnt/β-カテニンシグナル伝達経路の調節における役割で知られています。 This compoundは、特にがんや線維症において、潜在的な治療用途の可能性が前臨床および臨床研究で示されています .

科学的研究の応用

Chemistry

In chemistry, PRI-724 is used as a tool compound to study the Wnt/β-catenin signaling pathway. It helps researchers understand the molecular mechanisms underlying this pathway and its role in various cellular processes .

Biology

In biological research, this compound is used to investigate the role of β-catenin in cell proliferation, differentiation, and apoptosis. It is particularly valuable in studying cancer biology, where dysregulation of the Wnt/β-catenin pathway is common .

Medicine

In medicine, this compound has shown potential as a therapeutic agent for treating cancers, such as hepatocellular carcinoma and pancreatic cancer, by inhibiting the Wnt/β-catenin signaling pathway. It is also being explored for its anti-fibrotic properties in diseases like liver cirrhosis .

Industry

In the pharmaceutical industry, this compound is being developed as a potential drug candidate. Its ability to modulate the Wnt/β-catenin pathway makes it a promising candidate for combination therapies with other anticancer agents .

作用機序

PRI-724は、β-カテニンとCREB結合タンパク質(CBP)の相互作用を特異的に阻害することにより、その効果を発揮します。この阻害は、β-カテニンの転写活性を阻害し、細胞増殖と生存に関与する標的遺伝子の発現を低下させます。 Wnt/β-カテニンシグナル伝達経路を調節することにより、this compoundは細胞周期停止を誘導し、アポトーシスを促進し、腫瘍増殖を阻害することができます .

生化学分析

Biochemical Properties

PRI-724 plays a crucial role in biochemical reactions by selectively inhibiting the CBP/β-catenin interaction. This compound competitively binds to the unstructured N-terminal region of CBP, blocking its binding with β-catenin . By doing so, this compound disrupts the transcriptional activity of β-catenin, which is essential for the proliferation and survival of cancer cells. The compound interacts with various enzymes, proteins, and other biomolecules involved in the Wnt/β-catenin signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells with constitutively activated β-catenin, this compound inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase . Additionally, the compound increases the percentage of cells in the sub-G1 phase, indicating enhanced apoptosis . This compound also decreases the expression of cell proliferating markers and increases the expression of apoptosis-related proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the CBP/β-catenin interaction. By binding to the unstructured N-terminal region of CBP, this compound prevents the formation of the CBP/β-catenin complex, which is crucial for the transcriptional activity of β-catenin . This inhibition leads to the downregulation of β-catenin target genes, resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound modulates gene expression by altering the binding interactions with biomolecules and enzymes involved in the Wnt/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in inhibiting the CBP/β-catenin interaction for extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on cell proliferation and induces sustained apoptosis in hepatocellular carcinoma cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound effectively inhibit the CBP/β-catenin interaction and reduce tumor growth in hepatocellular carcinoma models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and other off-target effects . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the Wnt/β-catenin signaling pathway. The compound interacts with enzymes and cofactors that regulate the transcriptional activity of β-catenin, leading to changes in metabolic flux and metabolite levels . By inhibiting the CBP/β-catenin interaction, this compound modulates the expression of genes involved in cellular metabolism, thereby affecting the overall metabolic state of the cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within the cells . Once inside the cells, this compound accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on the CBP/β-catenin interaction . The distribution of this compound within tissues may also be influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it inhibits the CBP/β-catenin interaction and modulates gene expression . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

準備方法

合成経路と反応条件

PRI-724の合成は、市販の出発物質から始まる複数の工程を伴います。主な工程には、コア構造の形成、続いて目的の活性を達成するための官能基の修飾が含まれます。合成経路と反応条件に関する具体的な詳細は、多くの場合、専有情報であり、公開されている文献では完全に開示されていません。 一般的なアプローチには、縮合反応、環化、クロマトグラフィーによる精製などの標準的な有機合成技術が含まれます .

工業生産方法

This compoundの工業生産は、一貫性、純度、収率を確保しながら、ラボでの合成方法を拡大する必要があるでしょう。 これには、一般的に、反応条件の最適化、中間体のハイスループットスクリーニングの使用、最終製品が医薬品規格を満たしていることを確認するための高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます .

化学反応の分析

反応の種類

PRI-724は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤が含まれます。 反応条件には、一般的に、制御された温度、ジクロロメタンやエタノールなどの溶媒、反応を促進する触媒が含まれます .

主要な生成物

これらの反応から生成される主要な生成物は、this compoundに加えられた特定の修飾によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入して、化合物の生物活性を高めたり、変更したりする可能性があります .

科学研究の応用

化学

化学において、this compoundは、Wnt/β-カテニンシグナル伝達経路を研究するためのツール化合物として使用されます。 研究者は、この経路の基礎となる分子機構とそのさまざまな細胞プロセスにおける役割を理解するのに役立ちます .

生物学

生物学的研究において、this compoundは、細胞増殖、分化、アポトーシスにおけるβ-カテニンの役割を調査するために使用されます。 Wnt/β-カテニン経路の調節不全が一般的ながん生物学の研究に特に価値があります .

医学

医学において、this compoundは、Wnt/β-カテニンシグナル伝達経路を阻害することにより、肝細胞がんや膵臓がんなどのがんを治療するための治療薬としての可能性を示しています。 肝硬変などの疾患における抗線維化特性についても調査されています .

産業

製薬業界では、this compoundは、潜在的な薬物候補として開発されています。 Wnt/β-カテニン経路を調節する能力により、他の抗がん剤との併用療法に有望な候補となっています .

類似化合物との比較

類似化合物

独自性

This compoundは、β-カテニン/CBP相互作用の特異的な阻害において独自であり、経路の異なる成分を標的とする可能性のある他のWnt経路阻害剤とは異なります。 Wnt/β-カテニンシグナル伝達経路を高特異性で調節する能力により、研究および治療用途において貴重なツールとなっています .

特性

IUPAC Name

[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZWHQPEJGPCC-AZXNYEMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422253-38-0, 1198780-38-9
Record name Foscenvivint [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRI-724
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(((6S,9S,9aS)-l-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8ylmethyl)octahydro- 1 H-pyrazino[2, 1 -c] [ 1 ,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSCENVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y934BBZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 2
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 3
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 4
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 5
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 6
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Customer
Q & A

Q1: What is the primary target of PRI-724?

A1: this compound specifically targets the interaction between β-catenin and CREB-binding protein (CBP), both of which are key components of the canonical Wnt signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound exert its effects on the Wnt/β-catenin pathway?

A2: this compound disrupts the binding of β-catenin to CBP, a transcriptional coactivator. This interaction is essential for the formation of the β-catenin/CBP transcriptional complex, which activates the transcription of Wnt target genes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting this interaction, this compound downregulates the expression of Wnt target genes, ultimately suppressing the growth and proliferation of cancer cells.

Q3: What are the downstream effects of this compound-mediated Wnt/β-catenin inhibition?

A3: Inhibition of the Wnt/β-catenin pathway by this compound has been shown to induce several downstream effects, including:

  • Reduced expression of Wnt target genes: This includes genes involved in cell cycle progression (e.g., CCND1, CDC25A), survival (e.g., survivin), and stemness (e.g., CD44, c-Myc). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Cell cycle arrest: this compound treatment can lead to cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cells from proliferating. [, , , ]
  • Apoptosis induction: The disruption of Wnt/β-catenin signaling by this compound can trigger programmed cell death in cancer cells. [, , , , , , , ]
  • Inhibition of cell migration and invasion: this compound has been shown to suppress the migratory and invasive capabilities of cancer cells, potentially limiting their metastatic potential. [, , , , , , ]
  • Suppression of cancer stem cell activity: Research suggests that this compound can target and potentially eliminate cancer stem cells, which are believed to be responsible for tumor initiation, recurrence, and drug resistance. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C32H33N8O7P. Its molecular weight is 672.65 g/mol.

Q5: Is there any publicly available spectroscopic data for this compound?

A5: While the provided research articles do not include detailed spectroscopic data for this compound, such information might be available in patents or other chemical databases.

Q6: What types of cancers have shown preclinical sensitivity to this compound?

A6: Preclinical studies have demonstrated the potential of this compound in various cancer types, including:

  • Hematologic malignancies: Acute myeloid leukemia (AML), chronic myeloid leukemia (CML) [, ]
  • Solid tumors: Soft tissue sarcomas, pancreatic adenocarcinoma, ovarian cancer, hepatocellular carcinoma, head and neck squamous cell carcinoma, colorectal cancer [, , , , , , , , ]

Q7: What is the current status of this compound in clinical trials?

A7: this compound has been evaluated in phase I clinical trials for patients with advanced solid tumors and myeloid malignancies. [, , ]

Q8: Has this compound demonstrated synergistic effects with other anticancer agents?

A8: Yes, preclinical studies have shown promising synergistic effects when this compound is combined with:

  • Tyrosine kinase inhibitors (TKIs): Enhanced antileukemic activity in FLT3-mutant AML and TKI-resistant CML. [, ]
  • Chemotherapy: Improved efficacy with doxorubicin and trabectedin in soft tissue sarcomas. []
  • Immune checkpoint inhibitors: Enhanced antitumor activity against metastatic colon cancer in combination with anti-PD-L1 antibodies. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。